molecular formula C19H30N2O3 B2960512 3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol CAS No. 1445168-72-8

3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol

Cat. No.: B2960512
CAS No.: 1445168-72-8
M. Wt: 334.46
InChI Key: IBENUOFIZGOEGV-UHFFFAOYSA-N
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Description

  • Synonyms : You may also encounter it as 3-ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one .

Synthesis Analysis

The synthesis of this compound involves the reaction of specific precursors. For instance, one method to prepare it is through N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis . Another route might yield it as a yellow solid with an 85% yield .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-7-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-1-ol consists of a spirocyclic system containing a piperidine ring, an ethoxy group, and a carbonyl moiety. The propargyl substituent contributes to its unique properties .


Chemical Reactions Analysis

  • Sonogashira Cross-Coupling : Due to the presence of the propargyl group, it serves as a useful synthon in Sonogashira reactions .
  • Cyclobutene Formation : It can undergo stereoselective formation of trans-3,4-disubstituted cyclobutene, leading to butadiene intermediates .

Physical and Chemical Properties Analysis

  • Spectral Data :
    • ¹H NMR : Peaks corresponding to the propargyl group, cyclohexene, and aromatic protons .
    • ¹³C NMR : Signals for the carbonyl group, propargyl carbon, and other carbon atoms .

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H315, H319). Avoid inhalation (H335) .
  • Precautionary Measures : Handle with care, use appropriate protective equipment, and work in a well-ventilated area .

Properties

IUPAC Name

(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-3-9-20-10-5-15(6-11-20)18(23)21-12-7-19(8-13-21)16(22)14-17(19)24-4-2/h1,15-17,22H,4-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBENUOFIZGOEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCN(CC2)C(=O)C3CCN(CC3)CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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